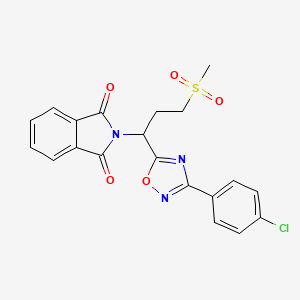![molecular formula C7H10O2 B3017801 Spiro[2.3]hexane-4-carboxylic acid CAS No. 1782417-89-3](/img/structure/B3017801.png)
Spiro[2.3]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.3]hexane-4-carboxylic acid is a structural motif that is part of a broader class of spirocyclic compounds, which are characterized by a bicyclic system where two rings are joined at a single carbon atom. The spiro[2.3]hexane scaffold is of particular interest in the field of medicinal chemistry due to its conformational rigidity and potential to mimic the backbone of bioactive molecules, such as amino acids and alkaloids .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves strategies that allow for the construction of the spiro center with high stereocontrol. For instance, the synthesis of related spiro[3.3]heptane derivatives has been achieved through Lewis acid-catalyzed rearrangements and Wittig reactions, starting from precursors like 3-oxocyclobutanecarboxylic acid . Similarly, spiro[2.3]hexane amino acids have been synthesized from 3-methylenecyclobutanecarboxylic acid using catalytic [1+2] cycloaddition reactions . These methods highlight the importance of diastereoselective processes and the use of suitable precursors to construct the spirocyclic framework.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is defined by the unique spiro junction, which imposes a rigid conformation on the molecule. This rigidity can influence the biological activity of the compound by restricting its conformational freedom. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, and the relative stereochemistry of these compounds has been confirmed by X-ray structural analysis . The conformational restriction is a key feature that can be exploited in the design of bioactive molecules.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions, depending on their functional groups. For example, the synthesis of spiro[indoline
Safety and Hazards
Safety data sheets suggest that exposure to Spiro[2.3]hexane-4-carboxylic acid should be avoided. It can cause skin and eye irritation, and it may be harmful if swallowed. Protective equipment, including chemical impermeable gloves, should be worn when handling this substance. In case of exposure, immediate medical attention is advised .
Direcciones Futuras
Research on spiro compounds is a rapidly developing field in organic chemistry due to their potential applications in drug synthesis and other functional materials. For instance, visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . Such developments suggest promising future directions for the study and application of Spiro[2.3]hexane-4-carboxylic acid and similar compounds.
Mecanismo De Acción
Target of Action
Spiro[2.3]hexane-4-carboxylic acid is a complex molecule with a unique structure
Mode of Action
The mode of action of Spiro[2The compound’s unique structure, which includes a spiro[2.3]hexane ring and a carboxylic acid group , suggests that it may interact with its targets in a unique manner
Propiedades
IUPAC Name |
spiro[2.3]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)5-1-2-7(5)3-4-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMXCUCATKJSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

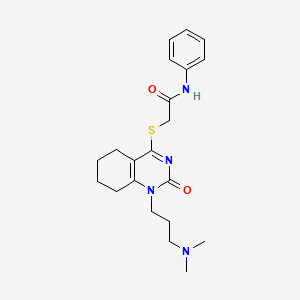


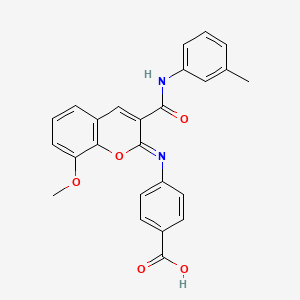
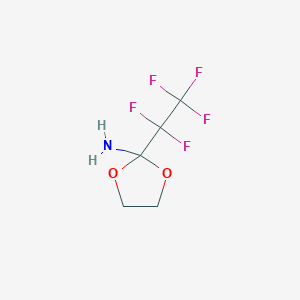
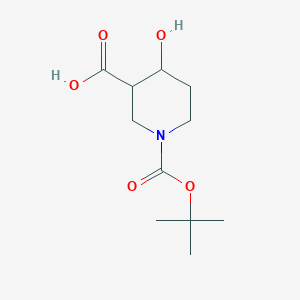

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
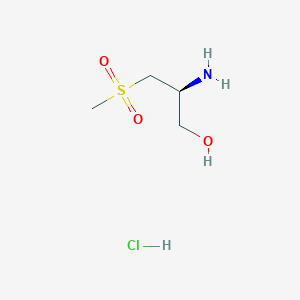
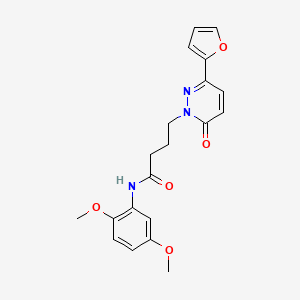
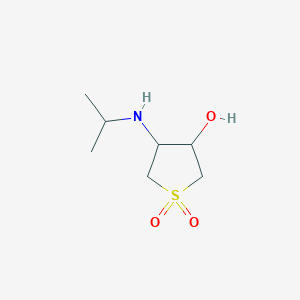
![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)
